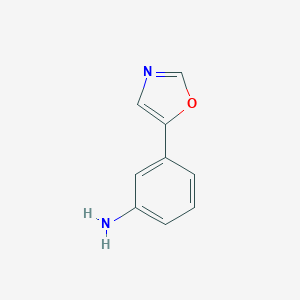

3-(1,3-Oxazol-5-yl)aniline

Übersicht

Beschreibung

3-(1,3-Oxazol-5-yl)aniline is a compound that features both an oxazole and an aniline moiety. Oxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom, while anilines are aromatic amines. The combination of these two functional groups can lead to a variety of chemical and physical properties, making such compounds interesting for various applications in materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Oxazol-5-yl)aniline involves multiple steps, starting from basic aromatic ketones and aldehydes. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives is achieved by a multi-step process that includes the formation of isoxazoline intermediates, which are then further reacted with formaldehyde and other reagents to yield the final products . Similarly, anilido-oxazoline ligated rare-earth metal complexes are synthesized by reacting anilido-oxazoline precursors with rare-earth metal alkyls . These syntheses involve careful control of reaction conditions and the use of specific catalysts to achieve the desired selectivity and yields.

Molecular Structure Analysis

The molecular structure of compounds containing the oxazolyl aniline moiety can be quite complex. For example, the rare-earth metal complexes mentioned in one study exhibit a distorted trigonal bipyramidal configuration or a pseudo-tetrahedral geometry without coordinated THF, as determined by single-crystal X-ray diffraction . These structural details are crucial as they can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of oxazolyl aniline derivatives can be diverse. In the case of the rare-earth metal complexes, they show strong fluorescence emissions and are capable of catalyzing the polymerization of isoprene with high cis-1,4-selectivity . This indicates that the oxazolyl aniline moiety can impart significant catalytic properties to the complexes. The nature of the central metal and the substituent groups on the oxazoline ring are factors that affect the selectivity of the polymerization reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1,3-Oxazol-5-yl)aniline derivatives can vary widely depending on their specific structures. For instance, the luminescence properties of the anilido-oxazoline ligated rare-earth metal complexes are notable, with emission maxima in the range of 465-477 nm . This suggests potential applications in materials that require specific optical properties. The stability of these complexes in both solid state and solution is also an important aspect of their physical properties, as it determines their suitability for practical applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Synthesis of Heterocyclic Compounds : Compounds like "3-(1,3-Oxazol-5-yl)aniline" are key intermediates in synthesizing heterocyclic compounds. These compounds are crucial for developing pharmaceuticals, agrochemicals, and dyes. For example, oxazolines and oxazoles are synthesized from amino alcohols and anilines, serving as chiral synthons for producing various bioactive molecules (Sainsbury, 1991).

Cyclocondensation Reactions : The azolyl anilines, including oxazolyl derivatives, are noted for their role as effective nucleophiles in cyclocondensation reactions. These processes are essential for constructing complex heterocyclic frameworks with potential biological activities (Antypenko et al., 2017).

Material Science Applications

- Development of Scintillators : Oxazole derivatives are investigated for their luminescent properties, making them candidates for use in plastic scintillators. These materials are crucial for detecting ionizing radiation in various scientific, medical, and industrial applications (Salimgareeva & Kolesov, 2005).

Pharmaceutical Applications

Drug Discovery and Development : Oxazoles are part of many natural and synthetic compounds with a wide range of pharmacological activities. Research has highlighted the therapeutic potential of oxazole scaffolds in anticancer, antimicrobial, and anti-inflammatory agents, among others. This versatility underscores the importance of compounds like "3-(1,3-Oxazol-5-yl)aniline" in medicinal chemistry (Kaur et al., 2018).

Biological Activities of Azolyl Anilines : The synthesis and biological evaluation of azolyl anilines, including oxazolyl derivatives, have been extensively reviewed. These compounds exhibit a wide range of biological activities, serving as a foundation for developing new therapeutic agents (Kushwaha & Kushwaha, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIELNJDAOGTASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372304 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Oxazol-5-yl)aniline | |

CAS RN |

157837-31-5 | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)